5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride
CAS No.: 1810070-18-8
Cat. No.: VC2597804
Molecular Formula: C7H8BrClN2
Molecular Weight: 235.51 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1810070-18-8 |
|---|---|
| Molecular Formula | C7H8BrClN2 |
| Molecular Weight | 235.51 g/mol |
| IUPAC Name | 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride |
| Standard InChI | InChI=1S/C7H7BrN2.ClH/c8-6-3-5-1-2-9-7(5)10-4-6;/h3-4H,1-2H2,(H,9,10);1H |
| Standard InChI Key | JWHDLDLMJCPNSJ-UHFFFAOYSA-N |
| SMILES | C1CNC2=C1C=C(C=N2)Br.Cl |
| Canonical SMILES | C1CNC2=C1C=C(C=N2)Br.Cl |
Introduction
Chemical Identity and Properties
5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride is a derivative of pyrrolopyridine with the molecular formula C7H8BrClN2 and a molecular weight of 235.51 g/mol. The compound consists of a bicyclic structure featuring fused pyrrole and pyridine rings, with a bromine substituent at the 5-position and exists as a hydrochloride salt. This compound is also known by its CAS number 1810070-18-8 .
Physical and Chemical Properties
The compound possesses several distinctive physical and chemical properties that contribute to its pharmaceutical relevance, as summarized in Table 1.
Table 1: Key Physical and Chemical Properties of 5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride
The parent compound, 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CID 21964079), has a molecular weight of 199.05 g/mol before salt formation . The hydrochloride salt formation enhances the compound's water solubility, making it more suitable for biological applications and pharmaceutical formulations.
Structural Features and Relationships
Structural Analysis
The structure of 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride consists of a dihydropyrrolo ring fused with a pyridine ring, featuring a bromine atom at the 5-position and a hydrochloride salt. This structure is significant in medicinal chemistry due to its similarity to biologically active molecules and its potential for interactions with various cellular targets.
Related Compounds
Several structurally related compounds have been studied and compared with 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride:
Table 2: Comparison of 5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride with Related Compounds
The key structural differences among these compounds can significantly impact their reactivity, binding properties, and biological activities. For instance, the fully aromatic pyrrole ring in 5-Bromo-1H-pyrrolo[2,3-b]pyridine confers different electronic properties compared to the dihydro derivative .
Biological Activity and Applications
Enzyme and Receptor Interactions
Related pyrrolopyridine compounds have shown activity against fibroblast growth factor receptors (FGFRs), which are implicated in cancer development and progression. The specific interactions of 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride with these receptors may involve:
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Hydrogen bonding interactions with specific amino acid residues
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Hydrophobic interactions within binding pockets
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Electronic effects due to the bromine substituent
Structure-Activity Relationships
The structural features of 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride contribute to its biological activity in several ways:
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The bicyclic core provides rigidity and specific spatial arrangement
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The bromine substituent at the 5-position can significantly alter the compound's reactivity and interactions with biological targets
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The dihydropyrrole ring modifies the electronic properties compared to fully aromatic analogues
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The hydrochloride salt formation enhances solubility in aqueous environments
Research Applications
Use as a Chemical Building Block
5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride serves as an important building block in the synthesis of more complex molecules. The bromine substituent provides a reactive site for various transformations, including:
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Cross-coupling reactions (Suzuki, Stille, Negishi)
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Nucleophilic substitution reactions
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Metal-halogen exchange reactions
Applications in Pharmaceutical Research
This compound has potential applications in medicinal chemistry due to its structural features and potential biological activities:
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As an intermediate in the synthesis of drug candidates
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For structure-activity relationship studies
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As a tool for probing specific biological pathways
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In the development of enzyme or receptor inhibitors
Analysis Methods and Characterization
Spectroscopic Characterization
Based on data from related compounds, 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride can be characterized using various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1H NMR would show characteristic signals for the dihydropyrrole ring protons (1-2 ppm) and the aromatic pyridine protons (7-8 ppm)
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The NH proton would typically appear as a broad signal at higher chemical shifts
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Mass Spectrometry:
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Expected molecular ion peak at m/z 199 (free base)
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Characteristic isotope pattern due to bromine (79Br/81Br)
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Infrared Spectroscopy:
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N-H stretching vibrations
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C=N and C=C stretching vibrations
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C-Br stretching vibration
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